![molecular formula C23H21N5O3 B2879562 N-(4-carbamoylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921834-23-3](/img/structure/B2879562.png)
N-(4-carbamoylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-carbamoylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in this area often involves the synthesis of novel derivatives of pyrazolo[4,3-c]pyridine and related heterocyclic compounds. These studies aim to explore new synthetic pathways, understand the chemical properties, and establish the structural basis of these compounds through various analytical techniques. For instance, Hassan et al. (2014) reported the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, establishing their structures based on elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014).
Cytotoxicity
Several studies have evaluated the cytotoxic activity of pyrazolo[4,3-c]pyridine derivatives against various cancer cell lines. This line of research is crucial for identifying potential anticancer agents. The cytotoxicity assessments provide insights into the therapeutic potential of these compounds against specific types of cancer. For example, the work by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated their anticancer activities, providing valuable data on their efficacy and potential mechanisms of action (Rahmouni et al., 2016).
Antimicrobial Activities
Research has also focused on the antimicrobial potential of pyrazolo[4,3-c]pyridine derivatives, aiming to discover new agents capable of combating resistant microbial strains. These studies assess the antibacterial and antifungal properties of synthesized compounds, contributing to the search for novel treatments for infectious diseases. For example, Panda, Karmakar, and Jena (2011) investigated the antibacterial activity of pyrazolopyridine derivatives, offering insights into their potential use as antimicrobial agents (Panda, Karmakar, & Jena, 2011).
properties
IUPAC Name |
N-(4-carbamoylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-2-12-27-13-18(22(30)25-16-10-8-15(9-11-16)21(24)29)20-19(14-27)23(31)28(26-20)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3,(H2,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWGNEVGGRHWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2879479.png)
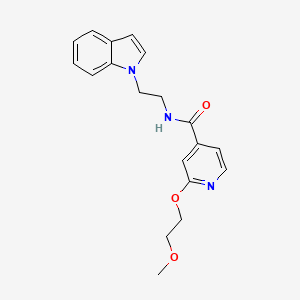

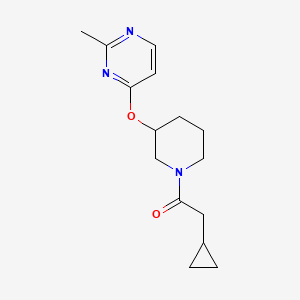
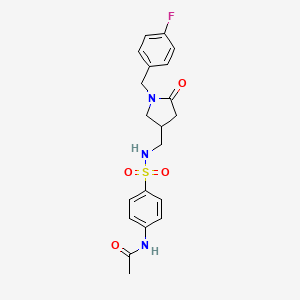
![3-[(4-tert-butylphenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2879487.png)
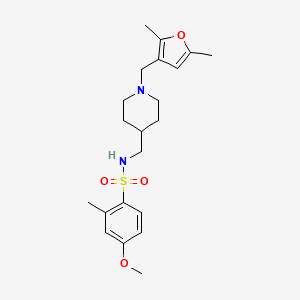
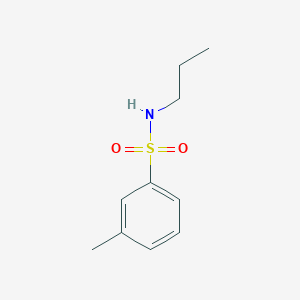

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2879495.png)
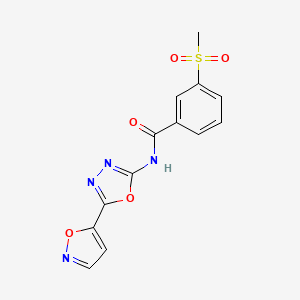

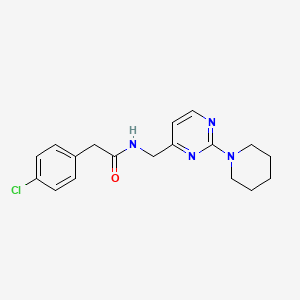
![N-([3,3'-bipyridin]-5-ylmethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2879502.png)